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molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No. B040952
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849757

Procedure details

The thus obtained 4-carboxymethyl-3,5,6-trifluorophthalic acid is heated in dimethyl sulfoxide in the presence of a base to give 3-methyl-2,4,5-trifluorobenzoic acid.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH2:4][C:5]1[C:6]([F:19])=[C:7]([C:16]([OH:18])=[O:17])[C:8](=[C:12]([F:15])[C:13]=1[F:14])C(O)=O)(O)=O>CS(C)=O>[CH3:4][C:5]1[C:6]([F:19])=[C:7]([CH:8]=[C:12]([F:15])[C:13]=1[F:14])[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=C(C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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